(1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol, also known by its IUPAC name 2-amino-1-(1-benzothiophen-2-yl)ethanol, is a compound characterized by the presence of a benzothiophene moiety. This compound has garnered attention for its potential applications in various scientific fields due to its unique structural properties and biological activities. The molecular formula of this compound is CHNOS, and it has a molecular weight of approximately 193.27 g/mol .
This compound falls under the category of amino alcohols and is classified as an organic compound containing both an amine group and an alcohol functional group. Its structure includes a benzothiophene ring, which contributes to its chemical behavior and potential reactivity.
The synthesis of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol can be approached through several methods, including:
The synthesis typically requires specific reagents such as cesium fluoride and may involve intermediate steps that include nucleophilic attacks leading to the formation of C–S bonds. The careful selection of starting materials is crucial for achieving high yields and desired regioselectivity in the final product.
The molecular structure of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol features:
The canonical SMILES representation of this compound is C1=CC=C2C(=C1)C=C(S2)C(CN)O
.
Key structural data includes:
InChI=1S/C10H11NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2
.This data provides insight into the electronic configuration and spatial arrangement of atoms within the molecule.
(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol can participate in various chemical reactions typical for amino alcohols, including:
The reactivity profile of this compound suggests that it could be involved in forming derivatives through substitution reactions or coupling with other organic molecules, expanding its utility in synthetic organic chemistry.
The mechanism by which (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol exerts its effects likely involves interactions at the molecular level with biological targets. The presence of both an amino group and a hydroxyl group allows for potential hydrogen bonding and electrostatic interactions with proteins or enzymes.
While specific biological mechanisms are not extensively documented, compounds with similar structures have been noted for their roles in modulating neurotransmitter systems or exhibiting anti-inflammatory properties .
The compound is typically a solid powder at room temperature, with a melting point that may vary depending on purity and specific formulation.
Key chemical properties include:
This solubility profile supports its use in various chemical reactions and biological assays.
(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol has potential applications in:
The systematic IUPAC name (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol precisely defines the compound's structure and stereochemistry. The core structure consists of a benzene ring fused to a thiophene heterocycle at the [b]-face, creating a planar, electron-rich aromatic system formally known as benzo[b]thiophene or benzothiophene. The 2-position of this heterocycle is substituted with a chiral 2-aminoethanol group, establishing a stereogenic center at the C1 position of the ethanolamine moiety. The (1S)-configuration specifies the absolute stereochemistry of this chiral center, which critically influences the molecule's three-dimensional orientation and biological interactions [1] .
Table 1: Key Molecular Properties of (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol
Property | Value |
---|---|
IUPAC Name | (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol |
Molecular Formula | C₁₀H₁₁NOS |
Molecular Weight | 193.27 g/mol |
Chiral Centers | 1 (C1 position) |
Configuration | S-enantiomer |
The stereochemical integrity at the C1 position enables differential interactions with chiral biological targets such as enzymes, receptors, and transport proteins. Enantioselectivity in drug action is well-documented, with different enantiomers often exhibiting distinct pharmacodynamic profiles, binding affinities, and metabolic pathways. The S-configuration in this compound may facilitate optimal binding to target proteins through specific hydrogen bonding interactions involving the amino and hydroxyl groups. The ethanolamine side chain enhances water solubility compared to unsubstituted benzothiophenes, potentially improving bioavailability. Computational studies suggest that the (1S)-configuration positions the functional groups for favorable engagement with biological targets, particularly those with well-defined stereochemical preferences like neurotransmitter receptors and metabolic enzymes [1] [3].
The medicinal chemistry of benzothiophene derivatives has evolved significantly since the late 19th century when thiophene was first identified as a benzene contaminant. Initial investigations focused on the physicochemical similarities between benzene and thiophene systems, notably their comparable boiling points (benzene: 81.1°C; thiophene: 84.4°C) and aromatic stabilization energies (approximately 58 kcal/mol for benzothiophene). This established benzothiophene as a viable bioisosteric replacement for phenyl rings in drug design [1] [5].
The mid-20th century witnessed accelerated interest in sulfur-containing heterocycles, driven by advances in synthetic methodologies and growing recognition of their biological potential. Systematic studies on functionalized benzothiophenes began in earnest during the 1950s-1970s, with (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol emerging as part of efforts to explore the pharmacological effects of chiral aminoalkyl substitutions on heteroaromatic systems. Early synthetic routes typically involved condensation reactions between benzo[b]thiophene aldehydes and nitroethane followed by stereoselective reduction [1].
Table 2: Historical Development of Benzothiophene-Based Therapeutics
Era | Key Developments | Representative Agents |
---|---|---|
1960s-1970s | Early exploration of simple alkyl/aryl derivatives | Anti-inflammatory agents |
1980s-1990s | Development of antimicrobial and antifungal agents | Tioconazole, Sertaconazole Nitrate |
2000s-Present | Targeted therapies for neurological and metabolic disorders | BACE1 inhibitors, PPARγ modulators |
Benzothiophene scaffolds have yielded several commercially successful drugs, including:
The integration of chiral aminoalcohol functionalities, as seen in (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol, represents a natural evolution in benzothiophene-based drug design. This structural motif combines the favorable pharmacokinetic properties of amino alcohols with the diverse biological activities of benzothiophenes. Historical development patterns suggest that such hybrid structures may offer improved target selectivity and optimized ADMET profiles compared to simpler benzothiophene derivatives [1] [4].
The structural hybrid exemplified by (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol offers multiple advantages for therapeutic development. The benzo[b]thiophene core provides a planar aromatic surface capable of engaging in π-π stacking interactions with biological targets, while the electron-rich sulfur atom enhances polarizability and facilitates hydrophobic interactions. The chiral ethanolamine side chain introduces hydrogen-bonding capabilities and stereospecific recognition elements that improve target selectivity. This combination creates a versatile scaffold with potential applications across multiple therapeutic areas [1] [3] [4].
In neuroscience drug discovery, the compound's structural similarity to neurotransmitter pharmacophores is particularly noteworthy. The ethanolamine moiety resembles the amino alcohol structures found in catecholamines and β-adrenergic ligands, while the benzothiophene system may serve as a bioisostere for indole or naphthalene rings. This molecular architecture enables interactions with:
Recent patent literature reveals that benzothiophene derivatives incorporating amino alcohol functionalities have been specifically claimed as BACE1 inhibitors for Alzheimer's disease treatment. The (1S)-configuration appears critical for effective binding to the catalytic aspartyl residues in BACE1, with molecular modeling studies indicating improved hydrogen bonding interactions compared to the R-enantiomer. These compounds demonstrate nanomolar inhibitory activity against β-secretase, reducing amyloid-beta peptide production in cellular models [4].
Table 3: Therapeutic Applications of Aminobenzothiophene Derivatives
Therapeutic Area | Molecular Targets | Key Findings |
---|---|---|
Neurodegenerative Diseases | BACE1, Cholinesterases | IC₅₀ values comparable to galantamine |
Infectious Diseases | Microbial enzymes, DNA gyrase | MIC values: 0.313-100 μg/mL |
Metabolic Disorders | PPARγ, DPP-4 | Improved glucose tolerance in models |
Oncology | Kinases, Tubulin | Antiproliferative activity in cell lines |
The antimicrobial potential of related structures further supports therapeutic exploration. Thiophene derivatives with amino alcohol substituents exhibit significant activity against diverse pathogens, including S. aureus (MIC 0.313 μg/mL), P. aeruginosa (MIC 0.313 μg/mL), and C. albicans (MIC 0.313 μg/mL). These values compare favorably with reference standards like ciprofloxacin (MIC 0.625 μg/mL) and fluconazole (MIC 0.625 μg/mL) [3] [5]. The electron-deficient nature of benzothiophene also facilitates charge transport in organic semiconductors, suggesting potential applications in biosensor development for therapeutic monitoring [1].
The emergence of drug-resistant pathogens and complex multifactorial diseases necessitates novel molecular scaffolds capable of overcoming resistance mechanisms. Benzothiophene-based compounds like (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol offer opportunities for molecular hybridization strategies, combining this privileged structure with other pharmacophoric elements to create multi-targeting agents. This approach is particularly valuable for addressing resistance in tuberculosis treatment, where benzothiophene derivatives have shown promise against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains [5] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5